Ethyl 4-amino-2,2-dimethylbutanoate
Description
Ethyl 4-amino-2,2-dimethylbutanoate is an ester derivative featuring an amino group at the C4 position and two methyl groups at the C2 position of the butanoate backbone. For example, mthis compound hydrochloride (CID 53897351) shares a similar backbone but differs in the ester group (methyl vs. ethyl) and the presence of a hydrochloride salt . The molecular formula of the methyl analog is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl 4-amino-2,2-dimethylbutanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6,9H2,1-3H3 |
InChI Key |
GCVKESCBQNFNEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2,2-dimethylbutanoate typically involves the esterification of 4-amino-2,2-dimethylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-amino-2,2-dimethylbutanoic acid+ethanolH2SO4ethyl 4-amino-2,2-dimethylbutanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2,2-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ethyl 4-nitro-2,2-dimethylbutanoate.
Reduction: Formation of ethyl 4-amino-2,2-dimethylbutanol.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Ethyl 4-amino-2,2-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2,2-dimethylbutanoate involves its interaction with various molecular targets, depending on its application. In biochemical contexts, it may act as a substrate for enzymes, participating in metabolic pathways. The ester group can be hydrolyzed to release the active amino acid, which can then interact with cellular receptors or enzymes.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table highlights key structural differences and molecular characteristics of ethyl 4-amino-2,2-dimethylbutanoate and its analogs:
Key Observations :
- Ester Group Variations : Methyl esters (e.g., CID 53897351) typically exhibit higher polarity and lower volatility compared to ethyl esters due to shorter alkyl chains .
- Substituent Effects: The presence of a chlorine atom (e.g., ethyl 4-chloro-2,2-dimethylbutanoate) increases molecular weight and alters reactivity, favoring nucleophilic substitution reactions .
- Amino vs. Hydroxy Groups: Ethyl 2-amino-4-hydroxybutanoate combines amino and hydroxy groups, which may facilitate hydrogen bonding and solubility in polar solvents .
Infrared (IR) Spectroscopy:
- Ethyl 4-amino-2,3-dihydro-3-phenylacetylamino-2-iminothiazole-5-carboxylate hydrobromide (a structurally complex analog) shows carbonyl (C=O) stretches at 1715 cm⁻¹ and NH stretches at 3379–3089 cm⁻¹ . Similar carbonyl peaks (~1700–1720 cm⁻¹) are expected for this compound.
- The methyl ester analog (CID 53897351) lacks published IR data, but its hydrochloride salt form likely exhibits broad NH⁺ stretches near 2500–3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR):
- Ethyl 4-acetamido-2,2-difluorobutanoate derivatives (e.g., compound 13 in ) show distinct ¹H NMR signals for methyl groups (δ ~1.2–1.5 ppm) and carbonyl carbons (δ ~170 ppm in ¹³C NMR) . These patterns align with the dimethylbutanoate backbone in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
